molecular formula C9H8N4O B1596795 4-Aminocinnoline-3-carboxamide CAS No. 38024-35-0

4-Aminocinnoline-3-carboxamide

Cat. No.: B1596795
CAS No.: 38024-35-0
M. Wt: 188.19 g/mol
InChI Key: FCYPWSQPDXUBPV-UHFFFAOYSA-N
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Description

4-Aminocinnoline-3-carboxamide is a compound with the molecular formula C9H8N4O. It belongs to the cinnoline family, which is a class of bicyclic heterocycles containing nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocinnoline-3-carboxamide typically involves the reaction of appropriate cinnoline derivatives with amines.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminocinnoline-3-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in the signaling pathways of certain immune cells. This inhibition can lead to the suppression of immune responses, making it a potential candidate for treating autoimmune diseases .

Comparison with Similar Compounds

  • 4-Chlorocinnoline-3-carboxamide
  • 2-Nitrocinnoline-3-carboxamide
  • 4-Hydroxycinnoline-3-carboxamide

Comparison: 4-Aminocinnoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 4-position enhances its ability to participate in hydrogen bonding, influencing its solubility and reactivity compared to its chlorinated or nitro-substituted counterparts .

Properties

IUPAC Name

4-aminocinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPWSQPDXUBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384641
Record name 3-Cinnolinecarboxamide, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38024-35-0
Record name 3-Cinnolinecarboxamide, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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